molecular formula C8H9N3O3 B2789202 N-(5-nitropyridin-2-yl)propanamide CAS No. 438529-21-6

N-(5-nitropyridin-2-yl)propanamide

Cat. No. B2789202
CAS RN: 438529-21-6
M. Wt: 195.178
InChI Key: CXFLZJRNXNZWES-UHFFFAOYSA-N
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Description

“N-(5-nitropyridin-2-yl)propanamide” is a chemical compound with the molecular formula C8H9N3O3 . It is also known by its synonyms "Propanamide, N-(5-nitro-2-pyridinyl)" .


Synthesis Analysis

The synthesis of compounds similar to “N-(5-nitropyridin-2-yl)propanamide” has been reported in a study . The study synthesized derivatives of 1-(3-nitropyridin-2-yl)piperazine, which contain a similar nitropyridinyl group. The synthesis involved a series of reactions, including nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(5-nitropyridin-2-yl)propanamide” are not available, a study on nitropyridines provides some insights . Nitropyridines can react with N2O5 in an organic solvent to form N-nitropyridinium ion. This ion can then react with SO2/HSO3– in water to form 3-nitropyridine .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

N-(5-nitropyridin-2-yl)propanamide is part of a class of compounds that exhibit significant pharmacological properties. One notable compound, AR-A000002, is a selective 5-hydroxytryptamine (HT)1B antagonist, which has demonstrated potential in the treatment of anxiety and affective disorders. The behavioral pharmacology of AR-A000002 has been extensively studied, revealing its utility in various paradigms indicating anxiolytic activity and antidepressant efficacy. This positions 5-HT1B antagonists as potentially beneficial in treating a range of psychiatric conditions (Hudzik et al., 2003).

Role in Anaesthesia

The compound is also structurally related to other significant pharmaceuticals, such as propofol, an intravenous anaesthetic known for its rapid onset and versatility in maintenance through continuous infusion or intermittent bolus injections. Propofol's efficacy and safety profile, along with its suitability for outpatient surgery due to rapid postoperative recovery and low incidence of nausea and vomiting, highlight the therapeutic importance of compounds within this chemical family (Langley & Heel, 1988).

Hydrotropic Solubilization in Pharmaceutical Analysis

N-(5-nitropyridin-2-yl)propanamide and its derivatives may also play a role in hydrotropic solubilization, a technique critical in pharmaceutical analysis for enhancing the solubility of poorly soluble drugs. This is crucial for improving drug delivery and therapeutic efficacy. The comprehensive review of literature in this field underscores the importance of hydrotropic agents in pharmaceutical analyses and their potential applications in future drug delivery systems (Patil et al., 2020).

Environmental Impact and Greenhouse Gas Emissions

In the environmental sciences, research on related compounds like nitrous oxide (N2O) sheds light on their impact as greenhouse gases and their role in clinical settings. Despite the clinical benefits of N2O, concerns about its greenhouse gas effect and inhibition of key enzymes in protein and DNA synthesis prompt a reevaluation of its use and call for further research in this area (Lew et al., 2018).

Future Directions

A study on pyridylpiperazine hybrid derivatives suggests that these compounds, which contain a similar nitropyridinyl group, can serve as potent inhibitors of urease . This suggests potential future directions for the development of “N-(5-nitropyridin-2-yl)propanamide” as a therapeutic agent.

properties

IUPAC Name

N-(5-nitropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-2-8(12)10-7-4-3-6(5-9-7)11(13)14/h3-5H,2H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFLZJRNXNZWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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